
N-(4-fluorophenyl)benzamide
Overview
Description
N-(4-fluorophenyl)benzamide: is an organic compound with the molecular formula C₁₃H₁₀FNO It is a derivative of benzamide where a fluorine atom is substituted at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Condensation Method: One common method for synthesizing N-(4-fluorophenyl)benzamide involves the direct condensation of 4-fluoroaniline with benzoic acid.
Ultrasonic Irradiation Method: Another green and efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth.
Industrial Production Methods: Industrial production of this compound often employs the direct condensation method due to its simplicity and cost-effectiveness. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(4-fluorophenyl)benzamide can undergo electrophilic aromatic substitution reactions due to the presence of the fluorine atom, which activates the benzene ring towards electrophiles.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Halogenated or nitrated derivatives of this compound.
Reduction: 4-fluoroaniline.
Oxidation: Various oxidized benzamide derivatives.
Scientific Research Applications
Pharmacological Applications
1.1. GABA-A Receptor Modulation
Recent studies have identified derivatives of N-(4-fluorophenyl)benzamide as positive allosteric modulators of the GABA-A receptor. The modulation of this receptor is crucial for addressing various neurological disorders. Research has shown that substituents on the benzamide structure can enhance metabolic stability and reduce hepatotoxicity, making these compounds promising candidates for further development in treating conditions like anxiety and epilepsy .
1.2. Anticancer Activity
This compound derivatives have been evaluated for their cytotoxic effects against cancer cell lines. For instance, specific derivatives demonstrated significant antiproliferative activity in MTT assays, indicating their potential as anticancer agents. The structure-activity relationship (SAR) studies suggest that modifications at the phenyl and amide positions can lead to enhanced activity against various cancer types .
Synthetic Applications
2.1. Synthesis of Novel Derivatives
The synthesis of this compound is often performed through efficient atom-economical methods that allow for the creation of various derivatives with modified biological properties. For example, imidazole-based derivatives have been synthesized to explore their pharmacological potential, showcasing the versatility of this compound in creating new therapeutic agents .
2.2. Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound derivatives and target proteins such as GABA-A receptors. These studies provide insights into the structural features essential for biological activity and help guide the design of more potent compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
- N-(2-fluorophenyl)benzamide
- N-(3-fluorophenyl)benzamide
- N-(4-chlorophenyl)benzamide
- N-(4-bromophenyl)benzamide
Comparison:
- N-(4-fluorophenyl)benzamide is unique due to the presence of the fluorine atom at the para position, which significantly influences its chemical and biological properties.
- Compared to N-(2-fluorophenyl)benzamide and N-(3-fluorophenyl)benzamide , the para-substituted compound exhibits different reactivity and binding characteristics.
- N-(4-chlorophenyl)benzamide and N-(4-bromophenyl)benzamide have similar structures but differ in their electronic and steric effects due to the different halogen atoms.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(4-Fluorophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential applications based on recent research findings.
Synthesis of this compound
This compound can be synthesized through various methods, often involving the reaction of 4-fluoroaniline with benzoyl chloride in the presence of a base. This method allows for the introduction of the fluorine substituent, which is crucial for enhancing the compound's biological activity.
Antifungal and Insecticidal Properties
Recent studies have demonstrated that this compound exhibits notable antifungal and insecticidal activities. For instance, derivatives of N-phenylbenzamide, including those with a fluorine substituent, were evaluated for their efficacy against various fungal pathogens. The results indicated that some compounds showed superior activity compared to standard antifungal agents like pyrimethanil .
Table 1: Antifungal Activity of N-Phenylbenzamide Derivatives
Compound | Pathogen | Inhibition Rate (%) |
---|---|---|
4f | Botrytis cinerea | 50 μg/mL |
4f | Botryosphaeria dothidea | 45 μg/mL |
Cytotoxicity Against Cancer Cell Lines
This compound has also been studied for its cytotoxic effects against various cancer cell lines. For example, derivatives such as 4e and 4f exhibited IC50 values ranging from 7.5 to 11.1 μM against tested cancer cells, indicating significant potential as anticancer agents . Molecular docking studies revealed that these compounds have a high affinity for target proteins involved in cancer progression, such as ABL1 kinase .
Table 2: Cytotoxic Activity of Selected Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
4e | A549 (Lung Cancer) | 7.5 |
4f | HeLa (Cervical Cancer) | 11.1 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets. The fluorine atom enhances the compound's lipophilicity and binding affinity, facilitating its interaction with cellular targets. Studies using molecular dynamics simulations support the formation of stable complexes between active derivatives and target proteins, which is crucial for their biological efficacy .
Case Studies
- Antifungal Efficacy : A study reported that this compound derivatives were effective against Botrytis cinerea, a common plant pathogen. The inhibition rates were significantly higher than those observed with traditional fungicides, suggesting these compounds could serve as alternatives in agricultural applications .
- Cancer Treatment Potential : In vitro studies showed that certain derivatives effectively inhibited cell proliferation in various cancer cell lines. The promising results from these studies indicate potential pathways for developing new cancer therapies based on this compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-fluorophenyl)benzamide, and how can purity be ensured?
this compound can be synthesized via coupling reactions between substituted benzoic acids and 4-fluoroaniline. A validated method involves using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents under anhydrous conditions at low temperatures (-50°C) to minimize side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization ensures >95% purity, confirmed by elemental analysis and HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy to confirm amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–8.1 ppm) and fluorine coupling patterns (e.g., para-fluorine splitting in ¹H NMR).
- ¹⁹F NMR for fluorine-specific chemical shifts (e.g., δ -115 ppm relative to CFCl₃) .
- Elemental analysis (C, H, N) to validate stoichiometry .
Q. How do solvent polarity and pH influence the stability of this compound?
Stability studies in polar aprotic solvents (e.g., DMSO, DMF) show minimal degradation over 24 hours at 25°C. Aqueous stability is pH-dependent: pH 5–7 (neutral to slightly acidic) maximizes stability, while alkaline conditions (pH >9) promote hydrolysis of the amide bond. Buffered solutions (e.g., phosphate buffer, pH 7.4) are recommended for biological assays .
Advanced Research Questions
Q. How can fluorescence properties of this compound derivatives be optimized for biosensing applications?
Fluorometric studies on analogous benzamides reveal:
- pH 5 maximizes fluorescence intensity (λex 340 nm, λem 380 nm) due to protonation of the amide group reducing quenching effects .
- Low temperatures (25°C) enhance quantum yield by minimizing thermal vibration-induced non-radiative decay .
- Solvent selection (e.g., acetonitrile > ethanol) improves sensitivity, with detection limits as low as 0.269 mg/L .
Q. What computational strategies predict the biological activity of this compound derivatives?
Molecular docking and QSAR models highlight the 4-fluorophenyl group as critical for binding to targets like VEGFR-2 (anti-angiogenic activity). Substituent effects (e.g., electron-withdrawing groups at the benzamide ring) correlate with improved IC₅₀ values in kinase inhibition assays. MD simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD <2 Å indicating robust binding .
Q. How does this compound exhibit anticancer activity in vitro?
Semi-synthetic derivatives (e.g., T-1-AFPB) demonstrate:
- VEGFR-2 inhibition (IC₅₀ = 69 nM vs. sorafenib’s 56 nM) via competitive ATP-binding site blockade.
- Cytotoxicity against HepG2 (IC₅₀ = 2.24 μM) and MCF-7 (IC₅₀ = 3.26 μM) via apoptosis induction, confirmed by caspase-3/7 activation and mitochondrial membrane depolarization assays .
Q. What methodologies resolve contradictions in reported binding affinities of this compound analogs?
Discrepancies arise from assay conditions (e.g., ATP concentration in kinase assays). Standardization using:
- SPR (Surface Plasmon Resonance) for real-time KD measurements.
- ITC (Isothermal Titration Calorimetry) to quantify enthalpy-driven binding. Cross-validation with orthogonal assays (e.g., fluorescence polarization) reduces variability .
Q. Methodological Best Practices
Q. What safety protocols are essential for handling this compound?
- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of fine particles.
- Dispose of waste via certified chemical disposal services to prevent environmental contamination .
Q. How to troubleshoot low yields in large-scale synthesis?
- Optimize reflux time (6–8 hours) and stoichiometry (1:1.2 molar ratio of acid to amine).
- Replace DCC with EDC·HCl for easier byproduct removal.
- Implement continuous flow reactors to enhance mixing and heat transfer .
Properties
IUPAC Name |
N-(4-fluorophenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWWTMOLTFYGAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287640 | |
Record name | N-(4-fluorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30287640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
366-75-6 | |
Record name | N-(4-Fluorophenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=366-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC51888 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-fluorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30287640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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